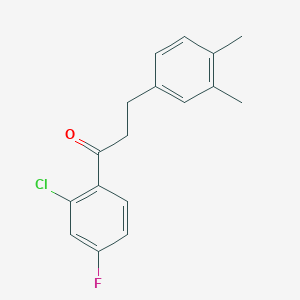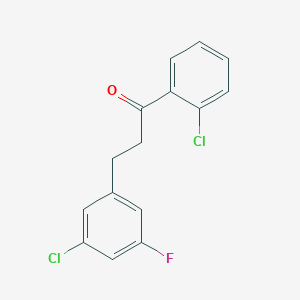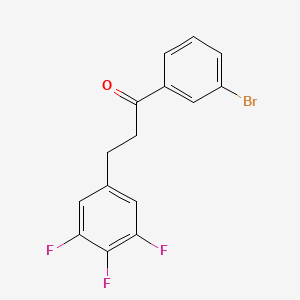
Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate
Descripción general
Descripción
Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate is a synthetic organic compound characterized by the presence of a 3,4,5-trimethoxyphenyl groupThe 3,4,5-trimethoxyphenyl group is a versatile pharmacophore, known for its presence in numerous biologically active molecules .
Mecanismo De Acción
Target of Action
Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate, as a compound containing the trimethoxyphenyl (TMP) group, is known to interact with several targets. These include tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These targets play crucial roles in various biological processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell proliferation .
Mode of Action
The interaction of this compound with these targets can lead to changes in their function. For instance, its binding to tubulin can inhibit tubulin polymerization, disrupting the formation of the mitotic spindle and thus blocking cell division . Similarly, its interaction with Hsp90 can interfere with the protein’s chaperone function, leading to the degradation of Hsp90 client proteins and the inhibition of cell growth and proliferation .
Biochemical Pathways
The action of this compound affects several biochemical pathways. By inhibiting tubulin polymerization, it interferes with the cell cycle, particularly the mitotic phase . Its inhibition of Hsp90 affects multiple signaling pathways that depend on Hsp90 client proteins, including those involved in cell growth, survival, and differentiation . Furthermore, its interaction with P-gp can affect drug transport and resistance .
Pharmacokinetics
The trimethoxyphenyl group is known to enhance the bioavailability of compounds, suggesting that this compound may have favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of the cell cycle, the degradation of certain proteins, the alteration of signal transduction, and the modulation of drug transport . These effects can lead to the inhibition of cell growth and proliferation, making this compound a potential anti-cancer agent .
Análisis Bioquímico
Biochemical Properties
Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The trimethoxyphenyl group in this compound is known to interact with enzymes such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1) . These interactions often involve inhibition or modulation of enzyme activity, leading to various biochemical effects. For instance, the inhibition of tubulin polymerization by this compound can disrupt microtubule dynamics, which is essential for cell division and intracellular transport .
Cellular Effects
This compound exerts several effects on different types of cells and cellular processes. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the phosphorylation of extracellular signal-regulated kinases (ERKs), which are crucial for cell proliferation and survival . Additionally, this compound can induce apoptosis in cancer cells by activating caspases and down-regulating anti-apoptotic proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific sites on biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound binds to the colchicine binding site on tubulin, preventing its polymerization and destabilizing microtubules . This interaction disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis in rapidly dividing cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under controlled conditions, maintaining its biochemical activity over extended periods . Degradation products may form under certain conditions, potentially altering its efficacy and safety profile . Long-term exposure to this compound in vitro and in vivo has been associated with sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit tumor growth and induce apoptosis without causing significant toxicity . Higher doses may lead to adverse effects such as hepatotoxicity, nephrotoxicity, and hematological abnormalities . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxic effects in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and metabolism. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidative metabolism of this compound, leading to the formation of active or inactive metabolites . These metabolic processes can influence the compound’s bioavailability, efficacy, and safety profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters such as P-glycoprotein (P-gp), which can affect its intracellular concentration and therapeutic efficacy . Additionally, binding proteins in the plasma and tissues can influence the distribution and localization of this compound, impacting its pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can localize to specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with target biomolecules . Targeting signals and post-translational modifications may direct this compound to particular organelles, enhancing its therapeutic potential . Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and optimize its use in biomedical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate typically involves the esterification of 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoic acid with ethanol. This reaction is often catalyzed by acidic conditions, such as the use of sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products:
Oxidation: Formation of 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoic acid.
Reduction: Formation of 7-(3,4,5-trimethoxyphenyl)-7-hydroxyheptanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Comparación Con Compuestos Similares
- Ethyl 3-(3,4,5-trimethoxyphenyl)propanoate
- 3,4,5-Trimethoxyphenylacetic acid
- 3,4,5-Trimethoxybenzaldehyde
Uniqueness: Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate is unique due to its specific structure, which combines the 3,4,5-trimethoxyphenyl group with a heptanoate ester. This unique combination allows it to exhibit distinct biological activities and makes it a valuable compound for research in various scientific fields .
Propiedades
IUPAC Name |
ethyl 7-oxo-7-(3,4,5-trimethoxyphenyl)heptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O6/c1-5-24-17(20)10-8-6-7-9-14(19)13-11-15(21-2)18(23-4)16(12-13)22-3/h11-12H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRBBTAVMRCGGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC(=C(C(=C1)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701251823 | |
| Record name | Ethyl 3,4,5-trimethoxy-ζ-oxobenzeneheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701251823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951887-75-5 | |
| Record name | Ethyl 3,4,5-trimethoxy-ζ-oxobenzeneheptanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951887-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3,4,5-trimethoxy-ζ-oxobenzeneheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701251823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















